molecular formula C15H21NO3 B1360715 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-07-9

7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

Cat. No. B1360715
M. Wt: 263.33 g/mol
InChI Key: VOANATNTNFZMQM-UHFFFAOYSA-N
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Description

The compound “7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid” is a complex organic molecule. It likely contains a heptanoic acid backbone with a dimethylamino phenyl group attached . Similar compounds, such as 3-(N,N-Dimethylamino)phenylboronic acid, are used in the synthesis of various protein effectors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various condensation reactions . For example, Michler’s ketone, an organic compound with a similar structure, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene .

Scientific Research Applications

    Chemical Reactivity of N,N-dimethylenamino Ketones

    • Field : Organic Chemistry
    • Application : N,N-dimethyl enaminones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
    • Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

    One-Pot Synthesis of Coumarin Derivatives

    • Field : Phytochemicals in Human Health
    • Application : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
    • Method : This includes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
    • Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

    Synthesis of Protein Effectors

    • Field : Biochemistry
    • Application : N,N-dimethylamino compounds are used in the synthesis of protein effectors, including modulators of survival motor neuron protein and glucokinase activators .
    • Results : These protein effectors have potential applications in biomedical research .

    Synthesis of Aryl Ethers

    • Field : Medicinal Chemistry
    • Application : N,N-dimethylamino compounds are used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
    • Results : These aryl ethers could potentially be used in the development of new antibiotics .

    Synthesis of Thiourea-functionalized Paracyclophanes

    • Field : Organic Chemistry
    • Application : N,N-dimethylamino compounds are used in the synthesis of thiourea-functionalized paracyclophanes .
    • Results : These paracyclophanes have potential applications in materials science .

    Preparation of Dimethylaminopropylamine Surfactants

    • Field : Industrial Chemistry
    • Application : N,N-dimethylamino compounds are used in the preparation of dimethylaminopropylamine surfactants .
    • Results : These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .

    Synthesis of Low-background Fluorescent Imaging Agents

    • Field : Biomedical Imaging
    • Application : N,N-dimethylamino compounds are used in the synthesis of low-background fluorescent imaging agents .
    • Results : These imaging agents have potential applications in biomedical imaging .

    Synthesis of Phenazines

    • Field : Organic Chemistry
    • Application : Phenazines are substances with an extensive range of important applications .
    • Results : The synthesis of N-arylation has been made more feasible owing to the advent of a new methodology .

properties

IUPAC Name

7-[3-(dimethylamino)phenyl]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-16(2)13-8-6-7-12(11-13)14(17)9-4-3-5-10-15(18)19/h6-8,11H,3-5,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOANATNTNFZMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256450
Record name 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid

CAS RN

951889-07-9
Record name 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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